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Compound of Interest

Compound Name: 3-(Benzyloxy)phenol

Cat. No.: B189647

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance
(NMR) chemical shifts for 3-(benzyloxy)phenol. Due to the limited availability of public domain
experimental spectra for this specific compound, this guide presents predicted 13C NMR data,
alongside a comprehensive, standardized experimental protocol for acquiring such data. This
information is intended to serve as a valuable resource for the characterization and analysis of
3-(benzyloxy)phenol and related aromatic ether compounds in a research and development
setting.

Predicted 13C NMR Chemical Shifts

The 13C NMR chemical shifts for 3-(benzyloxy)phenol have been predicted using a reliable
computational model. The predicted values, presented in Table 1, are in parts per million (ppm)
relative to a tetramethylsilane (TMS) standard. The carbon atoms are numbered as illustrated
in the molecular structure diagram (Figure 1) for clear assignment.

Table 1: Predicted 13C NMR Chemical Shifts of 3-(Benzyloxy)phenol
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Carbon Atom Predicted Chemical Shift (ppm)
C1 159.6
Cc2 102.3
C3 158.0
C4 107.8
C5 130.3
C6 107.2
C7 (CH2) 70.1
C8 136.9
C9, C13 127.8
C10, C12 128.8
Cl1 128.3

Disclaimer: These are computationally predicted values and may differ from experimental
results. Verification by experimental analysis is recommended.

Molecular Structure and Carbon Numbering

The chemical structure of 3-(benzyloxy)phenol with the carbon numbering scheme used for
the assignment of the 13C NMR chemical shifts is depicted below.

Figure 1: Molecular structure of 3-(benzyloxy)phenol with carbon numbering for 13C NMR
assignment.

Experimental Protocol for 13C NMR Spectroscopy

The following section outlines a detailed methodology for the acquisition of a 13C NMR
spectrum of 3-(benzyloxy)phenol.

Sample Preparation
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e Solvent Selection: Deuterated chloroform (CDCls) is a common and suitable solvent for non-

polar to moderately polar organic compounds like 3-(benzyloxy)phenol. Other potential

deuterated solvents include acetone-ds, dimethyl sulfoxide-de (DMSO-ds), or methanol-da,

depending on the desired experimental conditions and sample solubility.

o Concentration: Dissolve approximately 10-50 mg of 3-(benzyloxy)phenol in 0.5-0.7 mL of

the chosen deuterated solvent in a standard 5 mm NMR tube. The optimal concentration

may vary depending on the spectrometer's sensitivity.

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the

spectrum to the residual solvent peak.

NMR Spectrometer and Parameters

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher for *H frequency)

equipped with a broadband or carbon-observe probe is recommended.

e Acquisition Parameters:

[e]

Nucleus: 13C

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30
or zgdc on Bruker instruments) is typically used.

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient
to cover the expected chemical shift range for most organic molecules.

Acquisition Time (AQ): An acquisition time of 1-2 seconds is a good starting point.

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for
adequate relaxation of the carbon nuclei, which is crucial for obtaining quantitative data,
although longer delays may be necessary for quaternary carbons.

Number of Scans (NS): Due to the low natural abundance of the 13C isotope (1.1%), a
larger number of scans is required compared to *H NMR. A starting point of 1024 scans is
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reasonable, and this can be adjusted based on the sample concentration and desired
signal-to-noise ratio.

o Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

Data Processing

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a
frequency-domain spectrum via Fourier transformation.

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all
peaks are in the absorptive mode.

Baseline Correction: A baseline correction is applied to obtain a flat baseline across the
spectrum.

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or to the
characteristic signal of the deuterated solvent (e.g., the central peak of the CDCls triplet at
77.16 ppm).

Peak Picking and Integration: The chemical shifts of the individual peaks are determined.
While integration of 3C NMR spectra is generally not as straightforward as in tH NMR due to
variations in relaxation times and the Nuclear Overhauser Effect (NOE), it can provide
gualitative information about the number of carbons in similar environments.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral

analysis in a typical 13C NMR experiment.
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Figure 2: Workflow for 13C NMR Spectroscopy.
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[https://www.benchchem.com/product/b189647#13c-nmr-chemical-shifts-of-3-benzyloxy-
phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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